N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide is a complex organic molecule often studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound's unique structure allows it to engage in a diverse array of chemical reactions, making it a valuable tool for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide generally involves multi-step organic synthesis techniques. The process often starts with the preparation of 6-methoxy-3,4-dihydroisoquinoline, followed by sulfonylation to introduce the sulfonyl group. Subsequent steps include the formation of the xanthene backbone through cyclization reactions, and finally, the coupling of the xanthene carboxamide group.
Industrial Production Methods: Industrially, the compound can be synthesized using large-scale organic synthesis techniques, often involving automated reactors and precise control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes: N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide has a range of applications in scientific research:
Chemistry: In chemistry, this compound is often used as a reagent or intermediate in the synthesis of other complex molecules, due to its reactivity and stability under various conditions.
Biology: In biological research, it may be utilized in studies involving enzyme inhibition, cellular signaling pathways, or as a molecular probe to investigate biochemical processes.
Medicine: In the medical field, the compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug development and therapeutic applications.
Industry: Industrial applications could involve its use in the development of new materials, catalysts, or as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or alteration of gene expression.
Comparison with Similar Compounds
6-methoxy-3,4-dihydroisoquinoline
N-sulfonyl-3,4-dihydroisoquinoline derivatives
Xanthene-9-carboxamide analogs
These comparisons underscore the versatility and unique characteristics of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide, making it a compound of significant interest in multiple research domains.
Properties
IUPAC Name |
N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-32-20-11-10-19-17-28(14-12-18(19)16-20)34(30,31)15-13-27-26(29)25-21-6-2-4-8-23(21)33-24-9-5-3-7-22(24)25/h2-11,16,25H,12-15,17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJQIEKHGZINTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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